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This guide provides a comprehensive overview of the Ubiquitin Carboxyl-Terminal Hydrolase
L1 (UCH-L1) gene and its protein product. It covers the core aspects of UCH-L1's genetic and
protein structure, enzymatic function, and its role in key cellular signaling pathways. This
document is intended to serve as a valuable resource for researchers and professionals
involved in drug discovery and development targeting neurodegenerative diseases and cancer,
where UCH-L1 plays a significant role.

UCH-L1 Gene Structure

The human UCH-L1 gene, also known as PARKS, is located on the short arm of chromosome 4
at position 14 (4p14).[1] The gene spans approximately 11.5 kilobases (kb) and consists of 9
exons that encode a 223-amino acid protein.[1][2]

Table 1: Genomic and Transcript Details of the Human UCH-L1 Gene
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Feature Description Reference
Gene Symbol UCHL1 HGNC

Full Name Ubiquitin C-Terminal Hydrolase HGNC

L1

Chromosomal Location 4pl4 [1]
Genomic Size ~11.5kb [1]

Number of Exons 9 [2]
Transcript Length 1172 bps [2]

UCH-L1 Protein Structure

UCH-L1 is a highly abundant protein in the brain, constituting 1-5% of the total soluble neuronal
protein.[3] It is a globular protein characterized by a complex "Gordian knot" fold, one of the
most intricate protein structures discovered to date.[3] This unique structure contributes to its
stability and resistance to proteasomal degradation.

Domains and Motifs

The UCH-L1 protein is comprised of a single, conserved Peptidase C12 domain that spans
from approximately amino acid 3 to 206.[4] This domain houses the catalytic active site and is
responsible for the protein's enzymatic functions. Several key motifs and sites are located
within or adjacent to this domain.

Table 2: Key Domains and Motifs of the Human UCH-L1 Protein
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Domain/Motif

Residue Range

Function/Note

Reference

Peptidase C12
Domain

3 -206

Catalytic domain

[4]

Unconventional

Secretion Site

32-39

Involved in protein

secretion

[4]115]

Protein Kinase C

76 -78,121-123,

Sites for regulation by

[5]

Phosphorylation Sites 205 - 207 PKC
] ) ] Contains the catalytic
Cysteine Active Site 84 - 100 [4][5]
Cys90
) ) ) Potential sites for lipid
N-Myristoylation Sites 87 - 92, 94 - 99 [415]

modification

Casein Kinase Il

Phosphorylation Sites

119 - 122, 125 - 128,
188 - 191, 205 - 208

Sites for regulation by
CKll

[5]

Farnesylation Site

220 - 223

C-terminal site for lipid

modification

[4115]

Active Site

The enzymatic activity of UCH-L1 is dependent on a catalytic triad located within the Peptidase
C12 domain. This triad consists of Cysteine-90 (Cys90), Histidine-161 (His161), and Aspartate-
176 (Aspl176).[6] The nucleophilic Cys90 is essential for the hydrolysis of ubiquitin adducts.

Post-Translational Modifications

UCH-L1 undergoes several post-translational modifications (PTMs) that can modulate its
activity, localization, and stability. These modifications include oxidation, nitrosylation,
farnesylation, and ubiquitination, and have been implicated in the pathogenesis of
neurodegenerative diseases.[7][8]

Table 3: Known Post-Translational Modifications of UCH-L1
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e L. . Functional
Modification Residue(s) Reference
Consequence

Unfolding and

Oxidation Cysl152 i [7]
aggregation
_ Membrane
Farnesylation Cys220-223 o [41[8]
association

L ) Regulation of mono-
Mono-ubiquitination Multiple A [8]
ubiquitin binding

Quantitative Data
Tissue Expression

UCH-L1 is predominantly expressed in neuronal tissues and the testis. The GTEx portal
provides quantitative data on UCH-L1 mRNA expression across various human tissues,
measured in Transcripts Per Million (TPM).

Table 4: UCH-L1 mRNA Expression in Selected Human Tissues (GTEx V8)
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Tissue Median TPM
Brain - Cerebellum 450.3
Brain - Cortex 389.7
Brain - Substantia nigra 350.1
Testis 150.2
Pituitary 85.6
Adrenal Gland 70.8
Nerve - Tibial 65.4
Muscle - Skeletal 5.2
Liver 1.8
Lung 15
Heart - Left Ventricle 0.9
Kidney - Cortex 0.7

Data retrieved from the GTEx Portal. TPM
values are approximate and for illustrative

purposes.

Enzymatic Kinetics

UCH-L1 exhibits dual enzymatic activities: a hydrolase (deubiquitinase) activity and a ubiquitin
ligase activity. The kinetic parameters for these activities are crucial for understanding its
cellular function and for the development of specific inhibitors or activators.

Table 5: Kinetic Parameters of UCH-L1 Hydrolase Activity
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kcat/Km (M-1s-

Substrate Km (pM) kcat (s-1) 1) Reference
o 1.0x105-3.3x
Ubiquitin-AMC 0.03-0.17 0.01-0.05 [6][9]
105

Ubiquitin-

_ ~0.03 - - [10]
Rhodamine
Z-Leu-Arg-Gly-

>1000 <0.001 <1 [11]

Gly-AMC

Note: Kinetic parameters can vary depending on assay conditions.

The ubiquitin ligase activity of UCH-L1 is less well-characterized, and kinetic parameters are
not widely reported. This activity is thought to be dimerization-dependent and may play a role in

the formation of polyubiquitin chains.[12][13]

Signaling Pathways

UCH-L1 is a key regulator in several signaling pathways implicated in cell growth, proliferation,
and apoptosis. Its dysregulation is associated with both neurodegenerative disorders and

cancer.

TGF-f Signaling Pathway

UCH-L1 can positively regulate the Transforming Growth Factor-3 (TGF-3) signaling pathway.
It has been shown to deubiquitinate and stabilize the TGF-[3 type | receptor (TBRI), thereby
preventing its degradation and enhancing downstream signaling through SMAD proteins.[14]
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UCH-L1 in the TGF-B signaling pathway.

MTOR Signaling Pathway

UCH-L1 has a complex regulatory role in the mTOR signaling pathway. It can disrupt the
MTORC1 complex by deubiquitinating Raptor, a key component of mMTORCL. This leads to
decreased mTORCL1 activity and a subsequent increase in the formation and activity of the
MTORC2 complex, which promotes Akt signaling.[4][15][16][17]
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Click to download full resolution via product page
UCH-L1's role in mTOR signaling.

p53 Signaling Pathway

UCH-L1's role in regulating the p53 tumor suppressor pathway is context-dependent. In some
cancers, UCH-L1 can deubiquitinate and stabilize p53, promoting its tumor-suppressive
functions by inducing cell cycle arrest and apoptosis. It can also destabilize MDM2, a negative
regulator of p53.[18][19][20] Conversely, in other contexts, UCH-L1 has been reported to
promote p53 degradation.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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